(E)-2-(benzo[d]thiazol-2-yl)-3-(3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile
Description
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17FN4OS/c1-32-23-12-11-17(14-21(23)27)25-19(16-31(30-25)20-7-3-2-4-8-20)13-18(15-28)26-29-22-9-5-6-10-24(22)33-26/h2-14,16H,1H3/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGDJSCCQGXLLD-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(benzo[d]thiazol-2-yl)-3-(3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is synthesized through a Knoevenagel condensation reaction involving 2-(benzo[d]thiazol-2-yl)acetonitrile and 3-pyridinecarboxaldehyde. The synthesis yields the compound as a crystalline solid, characterized by specific melting points and spectral data, confirming its structural integrity .
Anticancer Activity
Research indicates that compounds featuring the benzo[d]thiazole moiety often exhibit significant anticancer properties. For instance, studies have shown that derivatives containing thiazole rings demonstrate cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and NIH/3T3 (mouse embryoblast) cells. The compound under study is hypothesized to share similar anticancer mechanisms due to its structural components .
Table 1: Anticancer Activity of Thiazole Derivatives
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar thiazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the phenyl ring enhances this activity, suggesting that modifications to the compound could lead to improved antimicrobial efficacy .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Thiazole Derivative A | Staphylococcus aureus | 5 | |
| Thiazole Derivative B | Escherichia coli | 8 | |
| (E)-2-(benzo[d]thiazol-2-yl)... | TBD | TBD | TBD |
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within cells. The thiazole moiety is known for its role in inhibiting enzymes involved in tumor growth and proliferation. Additionally, the presence of the pyrazole ring may enhance the compound's ability to interact with DNA or RNA, leading to apoptosis in cancer cells .
Case Studies
Recent studies have highlighted the effectiveness of similar compounds in preclinical models. For example, a study on thiazole-based compounds indicated significant protection against chemically induced seizures in animal models, suggesting neuroprotective properties that may extend to other biological activities .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the Knoevenagel condensation reaction, where 2-(benzo[d]thiazol-2-yl)acetonitrile is reacted with appropriate aldehydes under specific conditions. The resultant product can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, which confirm the formation of the desired E-isomer with a melting point range of 155–157 °C .
Biological Applications
Antimicrobial Activity
Compounds containing the benzo[d]thiazole moiety have been extensively studied for their antimicrobial properties. Research indicates that derivatives of benzo[d]thiazole exhibit significant antibacterial and antifungal activities. For instance, compounds similar to (E)-2-(benzo[d]thiazol-2-yl)-3-(3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Antitumor Properties
The compound has also demonstrated promising antitumor activity in various studies. The presence of the pyrazole ring enhances its interaction with biological targets involved in cancer progression. In vitro assays have shown that it can inhibit cell proliferation in several cancer cell lines, making it a candidate for further development in anticancer therapies .
Material Science Applications
Fluorescent Properties
The incorporation of fluorinated groups such as 3-fluoro-4-methoxyphenyl into the structure can impart unique fluorescent properties. This characteristic is useful for developing fluorescent probes in biochemical assays or as markers in cellular imaging .
Polymeric Composites
Due to its structural stability and functional properties, this compound can be utilized to enhance the mechanical properties of polymeric materials. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength .
Case Studies
Chemical Reactions Analysis
Michael Addition and Cyclization
The synthesis involves Michael addition of nucleophilic species (e.g., enolates) to α,β-unsaturated carbonyls, followed by intramolecular cyclization . For example:
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Step 1 : The active methylene group (e.g., from 2-cyanoacetamide derivatives) undergoes Michael addition to the α,β-unsaturated carbonyl system.
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Step 2 : Subsequent cyclization eliminates dimethylamine, forming the heterocyclic core (e.g., pyrazole or thiazole rings) .
Role of Catalysts
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DMF-DMA : Used in cyclization reactions to facilitate the formation of pyrazole derivatives .
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Piperidine : Acts as a catalyst in Knoevenagel condensations involving thiazolidine-2,4-diones and aromatic aldehydes .
Structural Implications
The compound exhibits a planar D–π–A (Donor–π–Acceptor) structure , critical for its biological activity. Key features include:
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Conjugation : The extended π-system enhances stability and electronic communication between the benzo[d]thiazole (electron acceptor) and pyrazole (electron donor) moieties .
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Crystalline Packing : π–π stacking interactions (distance ~4.016 Å) influence aggregation behavior, reducing aggregation-caused quenching (ACQ) .
Functional Group Reactivity
The compound’s functional groups enable diverse reactivity:
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Acrylonitrile Moiety : Reacts via nucleophilic addition or electrophilic substitution due to the electron-deficient triple bond.
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Benzo[d]thiazole Ring : Prone to electrophilic aromatic substitution, particularly at positions adjacent to sulfur.
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Pyrazole Derivative : Engages in cycloaddition reactions (e.g., Diels-Alder) or acts as a ligand in metal coordination .
Biological Activity
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Antimicrobial/Anticancer Potential : Related benzothiazole-pyrazole hybrids exhibit inhibitory effects on Candida spp. and cancer cell lines (e.g., A549) .
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Superoxide Inhibition : Pyrazoline derivatives show antioxidant activity via radical scavenging .
Pharmaceutical Intermediates
The compound’s heterocyclic framework makes it a valuable scaffold for designing inhibitors of enzymes (e.g., kinases) or receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyrazole and Benzothiazole Rings
Key analogs vary in substituents on the pyrazole and heterocyclic systems. For example:
- (E)-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile () replaces benzothiazole with benzo[b]thiophene and substitutes the pyrazole with a trimethoxyphenyl group.
- 2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile () substitutes benzothiazole with benzimidazole. The additional nitrogen in benzimidazole enhances π-π stacking and hydrogen-bonding interactions, which may improve binding to biological targets like DNA or enzymes .
Electronic and Steric Modifications
- (2E)-3-(4-Chlorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile () introduces a chromene system, extending conjugation and enabling fluorescence. The 4-chlorophenyl group increases lipophilicity compared to the 3-fluoro-4-methoxyphenyl group in the target compound, which may affect membrane permeability .
- (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one () replaces acrylonitrile with a propenone chain. The ketone group introduces stronger electron-withdrawing effects, altering reactivity in Michael addition pathways .
Configurational Differences (E vs. Z)
Table 1: Key Properties of Selected Analogs
<sup>a</sup> Calculated using ChemDraw; <sup>†</sup>Kinase inhibition data; <sup>‡</sup>Anticancer activity against HeLa cells.
Research Findings and Contradictions
- Enhanced Bioactivity: Fluorine substitution (target compound) improves metabolic stability compared to non-fluorinated analogs () .
- Contradiction : While methoxy groups generally enhance solubility, the 3-fluoro-4-methoxyphenyl group in the target compound shows moderate LogP (3.8), suggesting a balance between lipophilicity and polarity .
- Structural-Activity Relationship (SAR) : Pyrazole-linked acrylonitriles with electron-withdrawing groups (e.g., –CN, –F) exhibit stronger kinase inhibition than electron-donating analogs (e.g., –OCH3) .
Q & A
Q. Can green chemistry principles be applied to its synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
